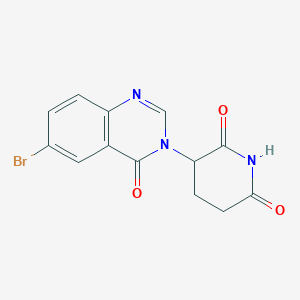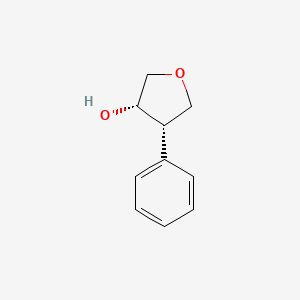amine hydrochloride](/img/structure/B13475559.png)
[(2,6-Difluoro-3-methylphenyl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride is an organic compound with a complex structure that includes fluorine, methyl, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride typically involves multiple steps, starting with the preparation of the 2,6-difluoro-3-methylbenzyl chloride. This intermediate is then reacted with methylamine under controlled conditions to form the desired amine compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methylphenyl ketones, while substitution reactions can produce a variety of functionalized amine derivatives.
Applications De Recherche Scientifique
(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride
- (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride
- (2,6-Difluoro-3-methylphenyl)methylamine hydrochloride
Uniqueness
(2,6-Difluoro-3-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H12ClF2N |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(2,6-difluoro-3-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6-3-4-8(10)7(5-12-2)9(6)11;/h3-4,12H,5H2,1-2H3;1H |
Clé InChI |
NIKZUJJDEKCEAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)CNC)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


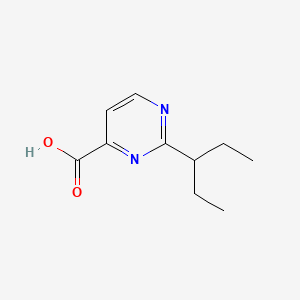
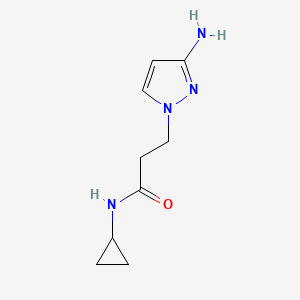


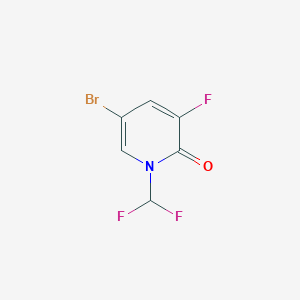
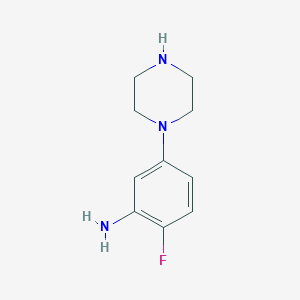
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
